
2-Fluorobenzene-1,4-diamine
Overview
Description
2-Fluorobenzene-1,4-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 4 positions, and a fluorine atom is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzene-1,4-diamine typically involves the nitration of fluorobenzene to produce 2-fluoronitrobenzene, followed by reduction to yield the desired diamine. The nitration process involves treating fluorobenzene with a mixture of concentrated nitric and sulfuric acids. The resulting 2-fluoronitrobenzene is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amino groups strongly activate the benzene ring, directing electrophiles to specific positions.
Nucleophilic Aromatic Substitution
The fluorine atom undergoes substitution under nucleophilic conditions.
Reaction Type | Reagents/Conditions | Major Products | Notes |
---|---|---|---|
Hydroxylation | NaOH, H₂O, 150°C, high pressure | 1,4-Diaminophenol | -F replaced by -OH via SNAr mechanism. |
Amination | NH₃, Cu catalyst, 200°C | 1,2,4-Triaminobenzene | Requires catalytic amination. |
Oxidation and Reduction
The amino groups and aromatic ring participate in redox reactions.
Cyclization and Heterocycle Formation
Reacts with carbonyl agents to form benzimidazoles or quinoxalines.
Functional Group Modifications
The amino groups participate in acylation and alkylation.
Reaction Type | Reagents/Conditions | Major Products | Notes |
---|---|---|---|
Acylation | Acetyl chloride, pyridine | N¹,N⁴-Diacetyl-2-fluorobenzene-1,4-diamine | Selective acetylation of -NH₂ groups. |
Alkylation | Benzyl chloride, K₂CO₃, DMF | N¹-Benzyl-2-fluorobenzene-1,4-diamine | N-alkylation under basic conditions. |
Key Mechanistic Insights
-
Electrophilic Substitution : The -NH₂ groups activate the ring, while -F exerts a mild deactivating effect, directing substituents to the 5-position .
-
Nucleophilic Substitution : -F undergoes SNAr reactions under basic or high-temperature conditions due to electron withdrawal by adjacent -NH₂ groups .
-
Cyclization : Reactions with carbonyl compounds proceed via intramolecular condensation, forming stable heterocycles .
This compound’s versatility in synthetic chemistry is underscored by its applications in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., polymer precursors) .
Scientific Research Applications
Scientific Research Applications
2-Fluorobenzene-1,4-diamine has several significant applications across different scientific domains:
Medicinal Chemistry
- Anticancer Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of various anti-cancer drugs. Its ability to interact with biological molecules makes it a valuable precursor in developing therapeutic agents aimed at inhibiting cell proliferation and promoting apoptosis.
- Biological Activity : Research indicates potential biological activities, including interactions with specific molecular targets that could modulate enzyme or receptor functions.
Organic Synthesis
- Building Block for Complex Molecules : It is widely used as a building block in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The amino groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions such as nitration and halogenation.
Industrial Applications
- Production of Dyes and Polymers : The compound is utilized in producing specialty chemicals, including dyes and polymers, due to its reactive functional groups.
- Chemical Manufacturing : Its properties make it suitable for various chemical manufacturing processes where specific reactivity is required.
Environmental Studies
- Toxicology Research : Studies have explored the environmental impact and toxicity of derivatives related to this compound, focusing on skin sensitization and aquatic toxicity concerns .
Case Study 1: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized into potent anticancer agents. For instance, compounds derived from this diamine have shown efficacy in inhibiting specific cancer cell lines by targeting pathways involved in cell division and apoptosis.
Case Study 2: Synthesis of Specialty Dyes
In industrial applications, this compound has been employed in synthesizing specialty dyes. The compound's reactivity allows for the creation of vibrant colors used in textiles and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
- 2-Fluoroaniline
- 4-Fluoro-1,2-benzenediamine
- 2,4-Difluoroaniline
- 2,5-Difluorobenzene-1,4-diamine
Comparison: 2-Fluorobenzene-1,4-diamine is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoroaniline, it has an additional amino group, enhancing its nucleophilicity and potential for forming hydrogen bonds. Compared to 4-Fluoro-1,2-benzenediamine, the position of the fluorine atom and amino groups affects its reactivity and interaction with biological targets .
Biological Activity
Overview
2-Fluorobenzene-1,4-diamine (CAS No. 14791-78-7) is an organic compound characterized by the presence of two amino groups at the 1 and 4 positions on a benzene ring, with a fluorine atom located at the 2 position. This unique structure contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents.
- Molecular Formula : C₆H₇FN₂
- Molecular Weight : 128.13 g/mol
- Structure : this compound Structure (Note: Image link is illustrative)
The biological activity of this compound primarily involves its role as a precursor in synthesizing more complex organic molecules, particularly those with therapeutic applications. While specific mechanisms of action are not well-documented, it is hypothesized that:
- Enzyme Interactions : The compound may interact with various enzymes and proteins, influencing biochemical pathways related to cell proliferation and apoptosis.
- Nucleophilicity : The presence of amino groups enhances nucleophilicity, allowing for potential interactions with electrophilic targets in biological systems.
Pharmacokinetics
This compound is predicted to exhibit high gastrointestinal absorption and may effectively permeate the blood-brain barrier. Its stability under normal conditions suggests a favorable pharmacokinetic profile for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound possess significant anticancer properties. For instance:
- Case Study : A study demonstrated that compounds derived from this structure inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of signaling pathways associated with cell survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Case Study : In vitro tests showed that certain derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Fluoroaniline | Fluorine on aniline | Exhibits strong electrophilic properties |
4-Fluoro-1,2-benzenediamine | Fluorine at different position | Different reactivity due to substitution pattern |
N,N-Diethylbenzene-1,4-diamine | Ethyl groups on both amino positions | Used in dye synthesis; less sterically hindered |
N1-Cyclohexyl-N1-ethyl-2-fluorobenzene-1,4-diamine | Contains cyclohexyl and ethyl groups | Unique reactivity due to bulky substituents |
Research Applications
This compound has several applications in scientific research:
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2-Fluorobenzene-1,4-diamine, and how do catalysts influence reaction efficiency?
- Methodological Answer : A high-yield (96%) synthesis involves reacting the precursor with a copper catalyst (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CF₃COO)₃]) in ethylene glycol at 140°C under sealed-tube conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, while cesium carbonate (Cs₂CO₃) and ammonia (NH₃) optimize the reaction milieu . Catalytic systems influence reaction kinetics and selectivity; copper catalysts promote C–N coupling, while palladium-based systems may favor alternative pathways. Purification via column chromatography or recrystallization ensures product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR Spectroscopy : In H NMR, aromatic protons adjacent to fluorine exhibit deshielding (δ ~7.0–7.5 ppm), while NH₂ groups resonate at δ ~4.5–5.5 ppm. NMR shows a singlet near δ -110 to -120 ppm due to the fluorine substituent.
- FTIR : N–H stretching (3350–3450 cm⁻¹), C–F stretching (1220–1280 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) are diagnostic.
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 141.1.
- X-ray Crystallography : Resolves dihedral angles between the fluorine atom and aromatic ring, with bond lengths consistent with C–F (1.34–1.38 Å) and C–N (1.40–1.45 Å) bonds .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity in NAS. However, the ortho-fluorine directs nucleophiles to the para position relative to the amino groups. Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., competition with nitrobenzene derivatives) reveal relative reaction rates. For example, fluorinated derivatives may require harsher conditions (e.g., NaNH₂ in NH₃(l)) compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in crystallographic data when determining molecular structures of this compound derivatives?
- Methodological Answer :
- Multi-Dataset Validation : Collect X-ray data at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion and disorder.
- Computational Refinement : Use density functional theory (DFT)-optimized geometries to guide structural models.
- Supplementary Techniques : Pair X-ray with neutron diffraction or solid-state NMR to resolve hydrogen-bonding ambiguities .
- Tautomerism Checks : For Schiff base derivatives (e.g., imine linkages), verify tautomeric forms via UV-Vis spectroscopy or HPLC .
Q. How can researchers differentiate intrinsic bioactivity of this compound derivatives from assay artifacts in cytotoxicity studies?
- Methodological Answer :
- Orthogonal Assays : Validate results across multiple platforms (e.g., MTT, resazurin, and clonogenic assays).
- Counter-Screening : Test derivatives against non-target cell lines and primary cells to rule out nonspecific toxicity.
- Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS monitoring) to exclude degradation artifacts.
- SAR Analysis : Correlate structural modifications (e.g., fluorination position) with activity trends to identify pharmacophores .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the oxidative stability of this compound in catalytic applications?
- Methodological Answer :
- Controlled Replicates : Repeat oxidation experiments (e.g., using KMnO₄ or H₂O₂) under inert atmospheres to exclude oxygen interference.
- Byproduct Profiling : Identify quinone derivatives via GC-MS or HPLC and quantify yields under varying pH and temperature conditions.
- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials and compare with theoretical values from computational models .
Q. Experimental Design Considerations
Q. What factors should guide solvent selection for synthesizing this compound coordination complexes?
- Methodological Answer :
- Polarity and Solubility : Ethylene glycol or DMF enhances solubility of polar intermediates, while toluene may precipitate products.
- Metal Compatibility : Avoid protic solvents (e.g., water) with moisture-sensitive metal catalysts (e.g., Cu or Pd).
- Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) can improve reaction efficiency and recyclability .
Properties
IUPAC Name |
2-fluorobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFTWEVIIHVHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323079 | |
Record name | 2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14791-78-7 | |
Record name | 14791-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14791-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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